Potassium tetraborate

Vue d'ensemble

Description

Potassium tetraborate, also known as dithis compound, is an alkaline salt with the chemical formula K₂B₄O₇. It is a product resulting from the controlled reaction of potassium hydroxide, water, and boric acid. This compound is known for its excellent buffering properties and consists of white crystalline granules. This compound is often used as a replacement for borax where sodium salts cannot be used due to its higher solubility in water .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Potassium tetraborate can be synthesized through the neutralization of potassium carbonate with boric acid. The process involves dissolving potassium carbonate in water and slowly adding boric acid at a constant temperature to carry out the reaction. The solution is then filtered to remove any water-insoluble matters, followed by cooling, crystallization, centrifugal separation, and drying to obtain this compound products .

Industrial Production Methods: In industrial settings, this compound is produced by reacting potassium hydroxide with boric acid in water. The reaction is carefully controlled to ensure the correct stoichiometry and purity of the final product. The resulting solution is then evaporated to crystallize the this compound, which is subsequently dried and packaged for use .

Analyse Des Réactions Chimiques

Types of Reactions: Potassium tetraborate undergoes various chemical reactions, including hydrolysis, complexation, and redox reactions. When dissolved in water, it hydrolyzes to form a mildly alkaline solution, capable of neutralizing acids and combining with strong alkalis to lower their pH .

Common Reagents and Conditions:

Hydrolysis: In water, this compound forms a mildly alkaline solution with a pH of approximately 9.2.

Complexation: It can form complexes with various metal ions, enhancing its solubility and reactivity.

Redox Reactions: this compound can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, in hydrolysis, the primary product is a mildly alkaline solution, while in complexation reactions, various metal-borate complexes can be formed .

Applications De Recherche Scientifique

Potassium tetraborate has a wide range of scientific research applications across various fields:

Chemistry:

- Used as a buffering agent in analytical procedures due to its stable pH properties .

- Acts as a solvent for metallic oxides at high temperatures, making it useful in metallurgy for welding, soldering, and brazing fluxes .

Biology:

- Exhibits antibacterial properties, particularly against soft rot disease agents in tomatoes. It has been shown to inhibit the growth of Pectobacterium carotovorum, making it a potential alternative to traditional bactericides .

Medicine:

- While not commonly used directly in medicine, its antibacterial properties suggest potential applications in developing new antimicrobial agents .

Industry:

- Used as an additive in lubricating oils to improve load-carrying, anticorrosion, and antiwear properties .

- Employed in the production of light-sensitive compositions for diazotype developers .

- Utilized in nuclear applications for emergency shutdowns in nuclear-powered ships due to its ability to absorb thermal neutrons .

Mécanisme D'action

The mechanism by which potassium tetraborate exerts its effects varies depending on the application:

Buffering Action: When dissolved in water, this compound hydrolyzes to form a mildly alkaline solution, which can neutralize acids and combine with strong alkalis to lower their pH .

Antibacterial Action: this compound disrupts bacterial cell membranes, leading to increased permeability and eventual cell death. This is achieved through the extrusion of cytoplasmic material from bacterial cells, as observed using electronic transmission microscopy .

Metallurgical Applications: At high temperatures, this compound acts as a solvent for metallic oxides, facilitating the welding, soldering, and brazing processes by preventing the formation of oxides on metal surfaces .

Comparaison Avec Des Composés Similaires

Potassium tetraborate is unique in its solubility and buffering properties compared to other borates. Some similar compounds include:

Sodium Tetraborate (Borax): While borax is commonly used in similar applications, this compound is preferred where sodium salts cannot be used due to its higher solubility in water.

Lithium Tetraborate: Used in similar high-temperature applications but differs in its specific reactivity and solubility properties.

Calcium Tetraborate: Another borate compound with distinct properties and applications, particularly in the field of ceramics and glass production.

This compound stands out due to its unique combination of solubility, buffering capacity, and versatility across various scientific and industrial applications.

Propriétés

IUPAC Name |

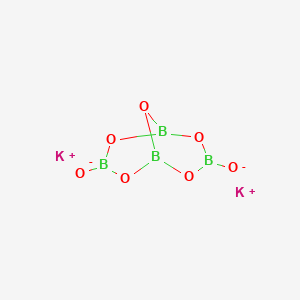

dipotassium;3,7-dioxido-2,4,6,8,9-pentaoxa-1,3,5,7-tetraborabicyclo[3.3.1]nonane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/B4O7.2K/c5-1-7-3-9-2(6)10-4(8-1)11-3;;/q-2;2*+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZQSLXQPHPOTHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OB2OB(OB(O1)O2)[O-])[O-].[K+].[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

B4K2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

12258-53-6 (Parent), 1103572-34-4 (Parent) | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2052782 | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pentahydrate: White solid; [Merck Index] White crystalline solid; Odorless; [U.S. Borax MSDS] | |

| Record name | Potassium tetraborate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16878 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1332-77-0 | |

| Record name | Boric acid, dipotassium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001332770 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boron potassium oxide (B4K2O7) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2052782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipotassium tetraborate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.160 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | POTASSIUM BORATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZV5114S322 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.